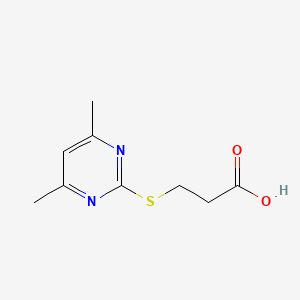

2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine is a chemical compound with the CAS Number: 247225-29-2 . Its molecular weight is 212.27 and its molecular formula is C9H12N2O2S . The IUPAC name for this compound is 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanoic acid .

Molecular Structure Analysis

The InChI code for 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine is 1S/C9H12N2O2S/c1-6-5-7(2)11-9(10-6)14-4-3-8(12)13/h5H,3-4H2,1-2H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique

Synthesis and Material Development

4,6-Dimethylpyrimidines, including derivatives such as 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine, are key in synthesizing novel materials. For instance, they are utilized in the synthesis of novel semiconducting polymers through aldol condensation reactions, which are significant in the development of electronic and photonic materials (Gunathilake et al., 2013).

Chemical Structure and Characterization

The study of the crystal structure and theoretical calculations of derivatives of 4,6-dimethylpyrimidine is crucial in understanding their chemical properties. This includes the investigation of their crystallization, symmetry, and theoretical modeling using various computational methods (Ren et al., 2006).

Biochemical Research

In the field of biochemistry, 4,6-dimethylpyrimidine derivatives play a role in the synthesis of biologically active compounds. Their intermediate products are essential in developing various pharmaceuticals and biochemical substances (Le, 2014).

Molecular Interactions and Crystallography

Understanding molecular interactions and crystalline structures is another application. Studies focus on hydrogen bonding, tautomerism, and disorder in crystals involving dimethylpyrimidine, which are vital for designing drugs and understanding molecular recognition processes in biology and medicine (Rajam et al., 2017).

Supramolecular Chemistry

4,6-Dimethylpyrimidine derivatives are used in designing cocrystals involving carboxylic acids. This area explores the hydrogen bonding between the pyrimidine unit and carboxylic acids, contributing significantly to the field of supramolecular chemistry and crystal engineering (Rajam et al., 2018).

Polymer Chemistry

These compounds also find applications in polymer chemistry, particularly in the synthesis and characterization of adducts and polymers. The study of their hydrogen bonding and molecular arrangements can lead to the development of new materials with specific properties (Seth & Sur, 1995).

Synthetic Organic Chemistry

Further, they are integral in synthetic organic chemistry for exploring various reactions and creating compounds with potential biological activities. This includes the synthesis of Biginelli-compounds and their derivatives, which can lead to new therapeutic agents (Kappe & Roschger, 1989).

DNA Interaction Studies

These compounds are also used in studying DNA interactions. Synthesizing derivatives and analyzing their interaction with DNA through various techniques is crucial for understanding genetic processes and developing gene-targeted therapies (Atay et al., 2018).

Analytical Chemistry

In analytical chemistry, studies involve understanding the hydration and proton NMR spectra of dimethylpyrimidine derivatives. This knowledge is essential for developing new analytical methods and understanding chemical processes at the molecular level (Kress, 1994).

Photochemistry and Electrochemistry

Exploring the photochemistry and electrochemistry of 2-thiopyrimidine derivatives, including 4,6-dimethylpyrimidine, is critical for understanding photodissociation and reduction processes. This research can lead to new insights in fields like solar energy and materials science (Wrona et al., 1975).

Safety And Hazards

Propriétés

IUPAC Name |

3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-6-5-7(2)11-9(10-6)14-4-3-8(12)13/h5H,3-4H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULFLAMWNBZYLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350173 |

Source

|

| Record name | 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine | |

CAS RN |

247225-29-2 |

Source

|

| Record name | 3-[(4,6-Dimethyl-2-pyrimidinyl)thio]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247225-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1361207.png)

![4-[2-(4-Quinolinyl)vinyl]phenol](/img/structure/B1361211.png)

![5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one](/img/structure/B1361212.png)

![5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1361215.png)

![5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1361231.png)

![(4R,5S)-4-hydroxy-5-[(1S,2R,3R)-1,2,3-trihydroxy-3-phenylpropyl]oxolan-2-one](/img/structure/B1361233.png)